molecular formula C11H10N6O3S B15148121 3-methyl-4-(4-nitrophenyl)azo-5-oxo-4H-pyrazole-1-carbothioamide CAS No. 26179-01-1

3-methyl-4-(4-nitrophenyl)azo-5-oxo-4H-pyrazole-1-carbothioamide

Cat. No.: B15148121
CAS No.: 26179-01-1
M. Wt: 306.30 g/mol
InChI Key: QVNXSAGCDZIDMI-UHFFFAOYSA-N
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Description

3-methyl-4-[2-(4-nitrophenyl)diazen-1-yl]-5-oxo-2H-pyrazole-1-carbothioamide is a complex organic compound known for its diverse applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-[2-(4-nitrophenyl)diazen-1-yl]-5-oxo-2H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the diazotization of 4-nitroaniline followed by coupling with a pyrazole derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pH control, along with continuous monitoring, ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-[2-(4-nitrophenyl)diazen-1-yl]-5-oxo-2H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-methyl-4-[2-(4-nitrophenyl)diazen-1-yl]-5-oxo-2H-pyrazole-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4-[2-(4-nitrophenyl)diazen-1-yl]-5-oxo-2H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-[(E)-2-(4-nitrophenyl)diazen-1-yl]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
  • 1,3,4-thiadiazole derivatives

Uniqueness

Compared to similar compounds, 3-methyl-4-[2-(4-nitrophenyl)diazen-1-yl]-5-oxo-2H-pyrazole-1-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

26179-01-1

Molecular Formula

C11H10N6O3S

Molecular Weight

306.30 g/mol

IUPAC Name

5-methyl-4-[(4-nitrophenyl)diazenyl]-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C11H10N6O3S/c1-6-9(10(18)16(15-6)11(12)21)14-13-7-2-4-8(5-3-7)17(19)20/h2-5,15H,1H3,(H2,12,21)

InChI Key

QVNXSAGCDZIDMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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